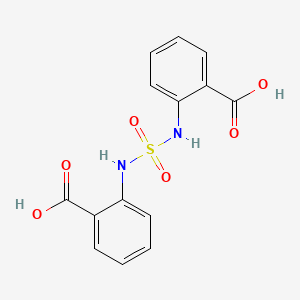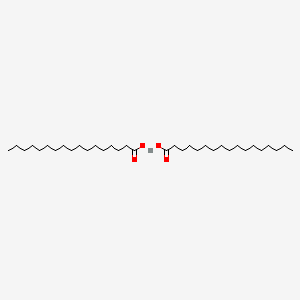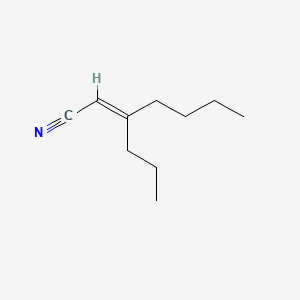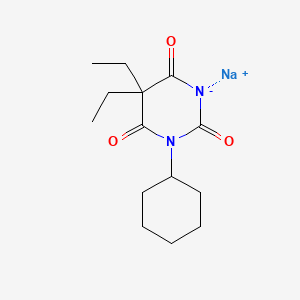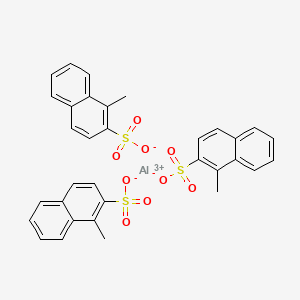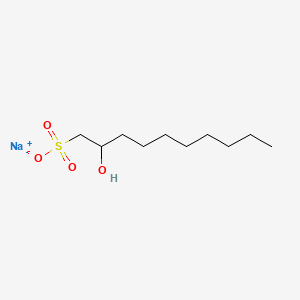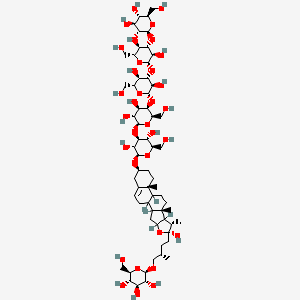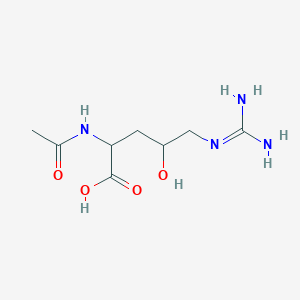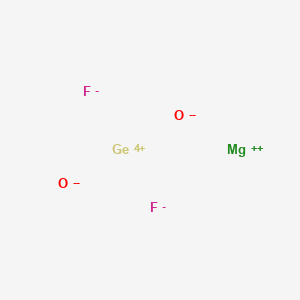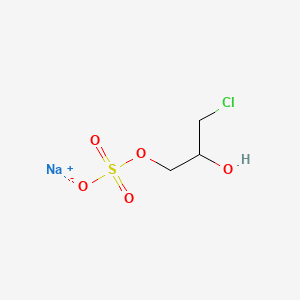
Sodium 3-chloro-2-hydroxypropyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-chloro-2-hydroxypropyl sulphate is an organic compound with the chemical formula C₃H₆ClNaO₅S. It is known for its high solubility in water and is commonly used in various industrial and scientific applications. This compound is a white crystalline powder that is relatively stable under standard storage conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of sodium 3-chloro-2-hydroxypropyl sulphate typically involves the condensation reaction of epichlorohydrin with sodium bisulfite in an aqueous solution. The reaction is catalyzed by a mixture of sodium sulfite and a complexing agent such as EDTA, citric acid, or malic acid . The reaction conditions include maintaining the temperature between 80-90°C and adding epichlorohydrin dropwise over a period of 0.75-2.5 hours .
Industrial Production Methods: In industrial settings, the production process is scaled up to handle larger quantities. The reaction mixture is often cooled in an ice-water bath to precipitate the product, which is then filtered, washed with ethanol, and dried to obtain the final crystalline product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 3-chloro-2-hydroxypropyl sulphate undergoes several types of chemical reactions, including substitution and elimination reactions. The presence of the chloro and hydroxyl groups makes it reactive towards nucleophiles and bases.
Common Reagents and Conditions:
Substitution Reactions: These reactions typically involve nucleophiles such as amines or thiols, which replace the chlorine atom.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form unsaturated derivatives.
Major Products: The major products formed from these reactions include various substituted propyl sulfonates and unsaturated sulfonates .
Aplicaciones Científicas De Investigación
Sodium 3-chloro-2-hydroxypropyl sulphate is widely used in scientific research due to its unique properties:
Chemistry: It is used as a monomer in the synthesis of amphoteric surfactants and ion exchange resins.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of sodium 3-chloro-2-hydroxypropyl sulphate involves its reactivity towards nucleophiles and bases. The chloro group can be substituted by nucleophiles, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a versatile reagent in chemical synthesis .
Comparación Con Compuestos Similares
- Sodium 3-chloro-2-hydroxypropyl sulfonate
- Sodium 3-chloro-2-hydroxypropyl sulfate
Comparison: While sodium 3-chloro-2-hydroxypropyl sulphate shares similarities with other chlorohydroxypropyl compounds, its unique combination of chloro and sulfonate groups provides distinct reactivity and solubility properties. This makes it particularly useful in applications requiring high solubility and reactivity towards nucleophiles .
Propiedades
Número CAS |
93804-71-8 |
|---|---|
Fórmula molecular |
C3H6ClNaO5S |
Peso molecular |
212.59 g/mol |
Nombre IUPAC |
sodium;(3-chloro-2-hydroxypropyl) sulfate |
InChI |
InChI=1S/C3H7ClO5S.Na/c4-1-3(5)2-9-10(6,7)8;/h3,5H,1-2H2,(H,6,7,8);/q;+1/p-1 |
Clave InChI |
FFBMXCWBMFBKED-UHFFFAOYSA-M |
SMILES canónico |
C(C(CCl)O)OS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


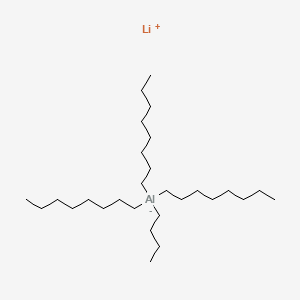


![2H-Pyrrolo[3,4-c]pyridine-2-carboxamide, 1,3-dihydro-N-[[4-[(6-methyl-3-pyridinyl)sulfonyl]phenyl]methyl]-](/img/structure/B12651097.png)
